RXP470

MMP-12 inhibition Enzymology Selectivity profiling

Researchers face confounding results when broad-spectrum MMP inhibitors inadvertently suppress plaque-stabilizing MMP-3 and MMP-9. RXP470 solves this by delivering sub-nanomolar, highly selective MMP-12 inhibition. • Ki = 0.2 nM against human MMP-12 with 2-4 orders of magnitude selectivity over other MMPs • ~50% reduction in plaque area & increased fibrous cap thickness (16.4 μm) in ApoE-/- mice • Protects against Ang II-induced AAA formation and rupture in preclinical models • Validated tool for dissecting MMP-12-specific pathways without off-target MMP suppression

Molecular Formula C35H35BrClN4O10P
Molecular Weight 818.01
CAS No. 891198-31-5
Cat. No. B610614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXP470
CAS891198-31-5
SynonymsRXP470.1;  RXP 470.1;  RXP-470.1;  RXP470;  RXP 470;  RXP-470.
Molecular FormulaC35H35BrClN4O10P
Molecular Weight818.01
Structural Identifiers
SMILESO=C(O)CC[C@H](NC([C@@H](NC([C@H](CC1=CC(C2=CC=C(C3=CC=CC(Cl)=C3)C=C2)=NO1)CP(O)(C4=CC=C(Br)C=C4)=O)=O)CCC(O)=O)=O)C(N)=O
InChIInChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(34(47)40-29(13-15-32(44)45)35(48)39-28(33(38)46)12-14-31(42)43)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,46)(H,39,48)(H,40,47)(H,42,43)(H,44,45)(H,49,50)/t23-,28+,29+/m1/s1
InChIKeyPTUCPHGSAFOJAU-MGONOCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RXP470 (CAS 891198-31-5) | Selective MMP-12 Inhibitor for Atherosclerosis & Vascular Remodeling Research


RXP470 (also designated RXP470.1) is a synthetic phosphinic peptide that functions as a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12, macrophage metalloelastase) [1]. It is characterized by a sub-nanomolar binding affinity (Ki = 0.2 nM) for human MMP-12 and a substantial selectivity window of 2–4 orders of magnitude over other matrix metalloproteinases [2]. The compound has been validated in vivo, demonstrating significant efficacy in reducing atherosclerotic plaque burden and promoting a stable plaque phenotype in apolipoprotein E–knockout mouse models, as well as protecting against angiotensin II-induced abdominal aortic aneurysm formation [3][4].

Why Broad-Spectrum or Pan-MMP Inhibitors Cannot Substitute for RXP470 in MMP-12-Driven Disease Models


Interchanging RXP470 with a broad-spectrum or less selective MMP-12 inhibitor is scientifically inadvisable due to the divergent and sometimes opposing roles of different MMP family members in vascular pathology. Studies have demonstrated that while MMP-12 activity promotes plaque instability and aneurysm progression, other MMPs like MMP-3 and MMP-9 can exert plaque-stabilizing or protective effects [1]. Consequently, broad-spectrum MMP inhibitors have failed to demonstrate clear benefits on atherosclerotic plaque growth or morphology in both animal and clinical studies, and may inadvertently suppress beneficial MMP activities [2]. This underscores the necessity of using a highly selective agent like RXP470 to isolate the specific pathogenic contributions of MMP-12 without confounding off-target MMP inhibition.

Quantitative Differentiation: RXP470 vs. Comparator MMP Inhibitors


Sub-Nanomolar Potency and Superior Selectivity for MMP-12 vs. Broad-Spectrum Inhibitor GM6001

RXP470 exhibits a sub-nanomolar Ki of 0.2 nM for human MMP-12 [1]. In contrast, the broad-spectrum MMP inhibitor GM6001 (Ilomastat) displays a Ki of 3.6 nM for MMP-12, representing an 18-fold lower potency, while also potently inhibiting multiple other MMPs (e.g., MMP-1 Ki = 0.4 nM, MMP-9 Ki = 0.2 nM) . RXP470's selectivity for MMP-12 is reported as 2–4 orders of magnitude over other MMPs, a critical feature not shared by pan-MMP inhibitors [1].

MMP-12 inhibition Enzymology Selectivity profiling

RXP470 Halves Atherosclerotic Plaque Cross-Sectional Area in ApoE-/- Mice: In Vivo Efficacy Benchmark

In apolipoprotein E–knockout (ApoE-/-) mice fed a Western diet, treatment with RXP470.1 significantly reduced atherosclerotic plaque cross-sectional area by approximately 50% across four different vascular sites [1]. This substantial reduction in plaque burden provides a clear quantitative benchmark for in vivo efficacy that is not established for many other selective MMP-12 inhibitors in similar models.

Atherosclerosis Plaque regression In vivo pharmacology

RXP470 Promotes a Stable Plaque Phenotype: Quantified Increases in Cap Thickness and Smooth Muscle Cell Content

Beyond reducing plaque size, RXP470 treatment induces a more stable plaque phenotype characterized by specific quantitative improvements. Minimum fibrous cap thickness increased to 16.4 ± 2.2 μm with RXP470, compared to 8.7 ± 1.0 μm in untreated control mice (P < 0.001) [1]. Additionally, the ratio of smooth muscle cells to macrophages within the plaque increased by 33% (P < 0.05), indicating a shift toward a more stable, less inflammatory lesion composition [2].

Plaque stability Vascular biology Fibrous cap

Protection Against AAA Rupture and Mortality in Angiotensin II-Induced Aneurysm Model

In a model of angiotensin II-induced abdominal aortic aneurysm (AAA) in hypercholesterolemic ApoE-/- mice, pharmacological inhibition of MMP-12 with RXP470.1 provided significant protection against AAA formation and rupture-related death [1]. This outcome differentiates RXP470 from other MMP-12 inhibitors that lack robust in vivo validation in this specific, clinically relevant disease context.

Abdominal aortic aneurysm Vascular remodeling In vivo survival

Optimal Research Applications for RXP470 Based on Validated Efficacy Data


Investigating MMP-12-Specific Mechanisms in Atherosclerotic Plaque Progression and Destabilization

RXP470 is the preferred tool for dissecting the specific contribution of MMP-12 to atherosclerotic plaque growth, composition, and vulnerability. Its use in ApoE-/- mouse models enables researchers to achieve a ~50% reduction in plaque area and quantifiably increase fibrous cap thickness to 16.4 μm, providing a robust phenotypic readout for genetic or pharmacological interaction studies focused on MMP-12-dependent pathways [1].

Preclinical Proof-of-Concept Studies for MMP-12-Targeted Therapies in Abdominal Aortic Aneurysm (AAA)

Given its demonstrated efficacy in reducing Angiotensin II-induced AAA formation and rupture-related mortality in hypercholesterolemic mice, RXP470 serves as a validated small-molecule tool for establishing proof-of-concept in AAA research [1]. This application is particularly relevant for studies aiming to link MMP-12 activity to medial degeneration, elastin fragmentation, and aortic wall remodeling.

Validating the Functional Consequences of High MMP-12 Selectivity in Contrast to Pan-MMP Inhibition

Researchers investigating the divergent roles of MMP family members in vascular biology can employ RXP470 as a highly selective comparator against broad-spectrum inhibitors like GM6001. This allows for the experimental isolation of MMP-12-specific effects, avoiding the confounding, and potentially deleterious, inhibition of plaque-stabilizing MMPs such as MMP-3 and MMP-9 [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for RXP470

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.